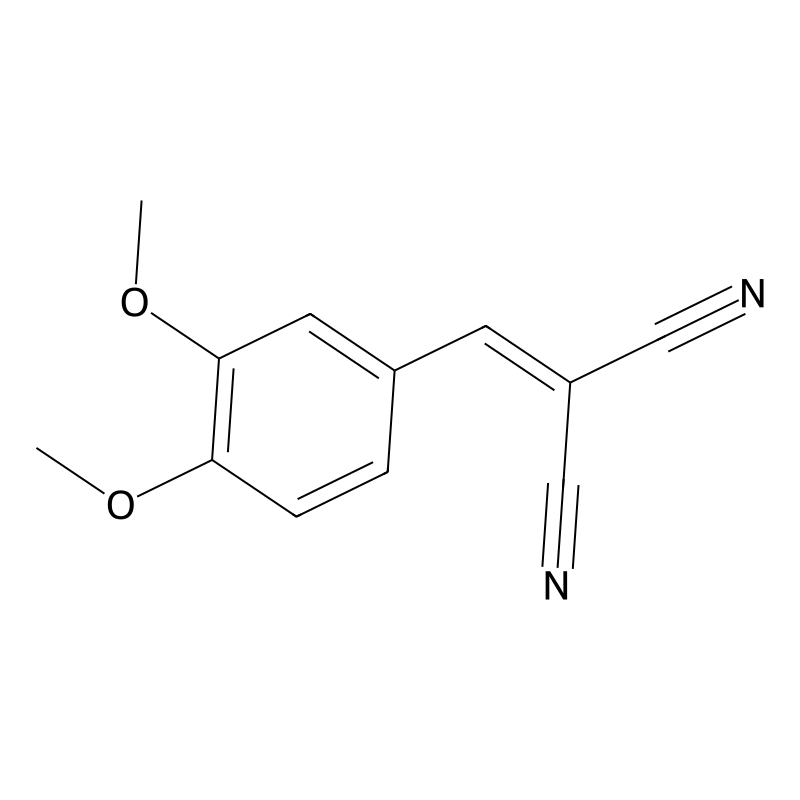

(3,4-Dimethoxybenzylidene)malononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nonlinear Optical (NLO) Device Applications

Scientific Field: Materials Science and Photonics Summary of Application: This compound is used in the development of nonlinear optical single crystals, which are crucial for third-harmonic generation (THG) and have applications in optical signal processing, optical power limiting for sensor protection, optical communication networks, and integrated optics. Methods of Application:

Crystal Growth: Grown by slow evaporation solution growth technique at 35°C using acetone as a solvent.

Spectral Analysis: UV–Vis spectral studies to determine optical transmittance and cut-off wavelength.

Thermal Analysis: TGA–DSC analysis for thermal stability and melting point.

Pharmaceutical and Medicinal Chemistry

Scientific Field: Pharmaceutical Sciences Summary of Application: Malononitrile derivatives, including (3,4-Dimethoxybenzylidene)malononitrile, are used in the synthesis of nootropic drugs which mimic nerve growth factor, enhancing nerve growth and tissue regeneration. Methods of Application:

Synthesis: Utilizing malononitrile dimer as a precursor reactant in multi-component reactions.

Dye Synthesis

Scientific Field: Organic Chemistry and Dye Technology Summary of Application: The compound is involved in the synthesis of colored compounds, particularly yellow and magenta dyes, due to its reactivity with various electrophilic compounds. Methods of Application:

Condensation Reactions: Employing malononitrile dimer in condensation reactions with electrophiles. Results: Production of a wide range of dyes with applications in textiles and other industries.

Heterocyclic Motif Synthesis

Scientific Field: Organic Synthesis Summary of Application: The compound serves as a building block in the design and synthesis of diverse heterocyclic motifs, which are fundamental structures in many pharmaceuticals and organic materials. Methods of Application:

Cycloaddition and Cyclocondensation Reactions: Engaging malononitrile dimer in various reaction types to create heterocyclic compounds. Results: Enabled the synthesis of bis-heterocyclic compounds, fused heterocycle derivatives, and highly substituted carbocyclic compounds.

Electronic and Photonic Device Fabrication

Scientific Field: Electronics and Photonics Summary of Application: Utilized in the fabrication of devices due to its favorable dielectric properties and thermal stability. Methods of Application:

Sensor Production

Scientific Field: Sensor Technology and Materials Engineering Summary of Application: The compound’s NLO properties make it suitable for optical power limiting, which is essential in protecting sensors from high-intensity light sources. Methods of Application:

Anti-Melanogenic Agent

Scientific Field: Dermatology and Cosmetology Summary of Application: This compound has been studied for its potential use as an anti-melanogenic agent, which could be beneficial in treating hyperpigmentation disorders. Methods of Application:

In Vitro Assays: Testing the compound’s ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis.

Anti-Cancer Activity

Scientific Field: Oncology and Pharmacology Summary of Application: The compound has been investigated for its potential anti-cancer properties, particularly in breast cancer treatment. Methods of Application:

Synthesis of Derivatives: Creating various derivatives of (3,4-Dimethoxybenzylidene)malononitrile to enhance its anti-cancer activity.

In Vitro Testing: Assessing the cytotoxic effects on cancer cell lines.

Mass Spectrometry

Scientific Field: Analytical Chemistry Summary of Application: Utilized in mass spectrometry as a standard or reference compound due to its well-defined mass spectrum. Methods of Application:

Sample Preparation: Incorporating the compound in mass spectrometry samples.

Organic Synthesis Catalyst

Scientific Field: Organic Chemistry Summary of Application: Acts as a catalyst in various organic synthesis reactions due to its chemical reactivity. Methods of Application:

Optical Power Limiting for Sensor Protection

Scientific Field: Optical Engineering and Sensor Technology Summary of Application: The compound’s nonlinear optical properties are used for optical power limiting, which is crucial for protecting sensors from damage by intense light. Methods of Application:

Microelectronics

Scientific Field: Microelectronics and Material Science Summary of Application: Due to its low dielectric constant and high thermal stability, the compound is suitable for use in the microelectronics industry. Methods of Application:

Material Integration: Incorporating the compound into electronic devices and circuits. Results: The compound has contributed to the development of microelectronic devices with improved performance characteristics.

Optical Communication Networks

Scientific Field: Telecommunications and Photonics Summary of Application: The compound is explored for its application in optical communication networks due to its third-order nonlinear optical properties. Methods of Application:

(3,4-Dimethoxybenzylidene)malononitrile has the chemical formula C₁₂H₁₀N₂O₂ and a molecular weight of 218.22 g/mol. The compound features a benzylidene group substituted with two methoxy groups at the 3 and 4 positions on the aromatic ring, linked to a malononitrile moiety. This structure contributes to its reactivity in various

This compound is primarily involved in Knoevenagel condensation reactions, where it reacts with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and proceeds under mild conditions. The presence of electron-donating groups like methoxy enhances the nucleophilicity of the malononitrile component, facilitating the reaction .

Example Reaction

The general reaction can be represented as follows:

(3,4-Dimethoxybenzylidene)malononitrile has been studied for its biological properties, particularly its inhibitory activity against enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin production; thus, inhibitors of this enzyme are of interest in cosmetic applications aimed at reducing hyperpigmentation. Preliminary studies suggest that this compound may exhibit significant inhibitory effects on tyrosinase activity .

The synthesis of (3,4-Dimethoxybenzylidene)malononitrile typically involves the Knoevenagel condensation between malononitrile and 3,4-dimethoxybenzaldehyde. Common methods include:

- Catalyzed Reactions: Utilizing ionic liquids or other catalysts to enhance reaction efficiency and yield.

- Solvent-Free Conditions: Recent advancements have allowed for solvent-free synthesis methods that improve sustainability and reduce waste .

General Synthesis Procedure- Combine malononitrile with 3,4-dimethoxybenzaldehyde.

- Add a suitable catalyst (e.g., ionic liquid).

- Heat the mixture under reflux conditions.

- Isolate the product through crystallization or chromatography.

The applications of (3,4-Dimethoxybenzylidene)malononitrile are diverse:

- Pharmaceuticals: Potential use as an anti-hyperpigmentation agent due to its tyrosinase inhibitory properties.

- Organic Synthesis: Acts as an intermediate in the preparation of various organic compounds through Knoevenagel condensation.

- Material Science: Investigated for use in polymer chemistry and as a building block for more complex molecular architectures .

Interaction studies involving (3,4-Dimethoxybenzylidene)malononitrile have focused on its binding affinity to biological targets such as tyrosinase. Molecular docking simulations reveal that it forms multiple hydrogen bonds with key residues in the enzyme's active site, suggesting a strong interaction that could lead to effective inhibition .

Several compounds share structural similarities with (3,4-Dimethoxybenzylidene)malononitrile:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Benzylidenemalononitrile | Benzylidene group without methoxy substitutions | Lower solubility and different reactivity |

| 2-(4-Methoxybenzylidene)malononitrile | One methoxy group at para position | Similar reactivity but different biological effects |

| 2-(4-Hydroxybenzylidene)malononitrile | Hydroxy group instead of methoxy | Potentially different interaction mechanisms |

| 2-(4-Bromobenzylidene)malononitrile | Bromine substitution | Enhanced electrophilicity compared to methoxy |

The unique positioning of the methoxy groups in (3,4-Dimethoxybenzylidene)malononitrile enhances its electronic properties and influences its reactivity profile compared to these similar compounds.

Systematic Nomenclature and Molecular Formula

(3,4-Dimethoxybenzylidene)malononitrile possesses the molecular formula C₁₂H₁₀N₂O₂ with a molecular weight of 214.224 atomic mass units. The compound is registered under the Chemical Abstracts Service number 2972-80-7, providing a unique identifier for chemical databases and regulatory purposes. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary name being (3,4-Dimethoxybenzylidene)malononitrile, while alternative systematic names include 2-[(3,4-dimethoxyphenyl)methylene]propanedinitrile and propanedinitrile, 2-[(3,4-dimethoxyphenyl)methylene].

The structural nomenclature reflects the presence of two methoxy substituents positioned at the 3 and 4 positions of the benzene ring, connected through a methylidene bridge to the malononitrile moiety. Additional recognized names include ((3,4-dimethoxyphenyl)methylene)methane-1,1-dicarbonitrile and 2-(3,4-dimethoxybenzylidene)-malononitrile, demonstrating the diverse nomenclature systems employed across different chemical literature sources. The compound's monoisotopic mass has been precisely determined as 214.074228, providing accurate mass spectral identification capabilities.

The three-dimensional molecular structure reveals specific geometric arrangements that influence the compound's reactivity and biological properties. Spectroscopic characterization confirms the presence of characteristic functional groups, with Fourier-transform infrared spectroscopy revealing distinctive carbon-nitrogen triple bond stretching frequencies at approximately 2223 wavenumbers, while nuclear magnetic resonance spectroscopy demonstrates characteristic methoxy proton signals at chemical shifts of 3.953 and 4.003 parts per million. These spectroscopic parameters serve as definitive identification markers for analytical confirmation of synthetic products.

Historical Development of Synthetic Methodologies

The historical foundation of (3,4-dimethoxybenzylidene)malononitrile synthesis traces directly to the pioneering work of Emil Knoevenagel, who was born on June 18, 1865, in Linden, Germany. Knoevenagel developed his eponymous condensation reaction as a modification of the classical aldol condensation, focusing predominantly on organic synthesis and reactions of carbonyl compounds. His educational background included studies at the Technical University of Hanover and the University of Göttingen under distinguished chemists including Hermann Ost, Wilhelm Kohlrausch, and Ludwig Gattermann, ultimately receiving his doctorate in organic chemistry in 1889 under Victor Meyer's supervision.

The Knoevenagel condensation reaction emerged from systematic investigations into carbonyl compound reactivity during the 1890s, with Knoevenagel's first publications in this field addressing the condensation of formaldehyde with diethyl malonate and ethyl benzoylacetate using ethylamine as a catalyst. The methodology demonstrated remarkable versatility, with numerous aldehydes successfully condensing with various active methylene compounds including diethyl malonate, ethyl benzoylacetate, ethyl benzoylpyruvate, and acetylacetone under the influence of primary and secondary amines. In 1896, Knoevenagel reported that benzaldehyde with ethyl aceoacetate condensed at room temperature in the presence of piperidine, establishing the fundamental principles that would later be applied to malononitrile derivatives.

The evolution of synthetic methodologies for benzylidenemalononitrile derivatives continued throughout the twentieth century, with researchers developing increasingly sophisticated approaches to optimize reaction conditions, catalyst systems, and environmental sustainability. These developments culminated in modern green chemistry approaches that emphasize solvent-free conditions, microwave assistance, and ultrasonic activation methods. The historical progression demonstrates a clear trajectory from classical organic synthesis techniques toward environmentally conscious methodologies that maintain high efficiency while reducing environmental impact.

Knoevenagel Condensation: Primary Synthetic Pathway

The Knoevenagel condensation represents the predominant synthetic pathway for (3,4-dimethoxybenzylidene)malononitrile production, involving the nucleophilic addition of malononitrile to 3,4-dimethoxybenzaldehyde followed by dehydration to yield the target compound. This reaction exemplifies the broader class of condensation reactions where an active hydrogen compound reacts with a carbonyl group in the presence of a basic catalyst. The active hydrogen component contains carbon-hydrogen bonds that can be deprotonated by the basic catalyst, resulting in carbon-carbon bond formation and subsequent elimination of water to produce the unsaturated product.

The synthetic transformation proceeds through a well-established mechanism involving initial formation of an enolate anion from malononitrile under basic conditions, followed by nucleophilic attack on the carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting intermediate undergoes protonation and subsequent dehydration to yield the final benzylidene derivative. Research has demonstrated that this reaction can be successfully performed under various conditions, including traditional heating methods, microwave irradiation, and ultrasonic activation, with reaction times ranging from minutes to hours depending on the specific conditions employed.

The versatility of the Knoevenagel condensation for benzylidenemalononitrile synthesis has been extensively documented, with researchers investigating the effects of different substituents on the benzaldehyde component. Studies have shown that electron-donating groups such as methoxy substituents generally enhance reaction rates and yields compared to electron-withdrawing groups. The 3,4-dimethoxy substitution pattern provides favorable electronic properties that facilitate the condensation reaction while potentially introducing steric considerations that must be balanced through appropriate reaction optimization.

Reaction Mechanism and Stoichiometric Considerations

The mechanistic pathway for (3,4-dimethoxybenzylidene)malononitrile formation involves several discrete steps that can be monitored and optimized independently. The initial step requires deprotonation of malononitrile by the basic catalyst to generate a carbanion nucleophile, with the acidity of the methylene protons enhanced by the electron-withdrawing effects of the adjacent nitrile groups. This enolate formation step is critical for subsequent nucleophilic attack and can be influenced by catalyst strength, concentration, and reaction temperature.

The nucleophilic addition step involves attack of the malononitrile enolate on the carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a carbon-carbon bond and generating an alkoxide intermediate. This step is generally favored thermodynamically due to the formation of a stable carbon-carbon bond, though kinetic factors such as steric hindrance from the methoxy substituents may influence reaction rates. The electronic properties of the 3,4-dimethoxy substitution pattern provide moderate activation of the aldehyde carbonyl through inductive effects while maintaining sufficient electrophilicity for efficient nucleophilic attack.

The final dehydration step involves elimination of water from the initial addition product, driven by the formation of the conjugated system that extends from the benzene ring through the newly formed double bond to the malononitrile moiety. This conjugation provides significant thermodynamic stabilization that drives the equilibrium toward product formation. Stoichiometric considerations typically employ equimolar quantities of the aldehyde and malononitrile components, though slight excesses of either reactant can be used to drive reactions to completion under specific circumstances.

Catalyst Systems and Solvent Optimization

Extensive research has been conducted to optimize catalyst systems for the Knoevenagel condensation synthesis of (3,4-dimethoxybenzylidene)malononitrile, with studies comparing various basic catalysts including organic amines, metal-organic frameworks, and inorganic bases. Comparative studies have demonstrated that different catalytic systems exhibit varying degrees of activity, selectivity, and reusability, with modern approaches emphasizing sustainable and environmentally friendly catalyst options.

Traditional catalyst systems include primary and secondary amines such as piperidine, which has been successfully employed for the synthesis of (3,4-dimethoxybenzylidene)malononitrile in ethanol solution. Alternative catalyst systems include ammonium acetate, which provides mild basic conditions suitable for sensitive substrates and can be employed in aqueous or alcoholic solvents. Research has shown that ammonium acetate-catalyzed reactions can achieve excellent yields while operating under environmentally benign conditions.

Advanced catalyst systems include metal-organic framework materials that provide heterogeneous catalysis capabilities with enhanced reusability and separation characteristics. Comparative studies of different metal-organic framework catalysts have demonstrated reaction times as short as five minutes at ambient temperature with quantitative conversion rates. The following table summarizes key catalyst systems and their performance characteristics:

Solvent optimization studies have revealed that protic solvents generally provide superior performance compared to aprotic solvents due to their ability to stabilize reaction intermediates through hydrogen bonding interactions. Ethanol has emerged as an optimal solvent choice, balancing reaction efficiency with environmental considerations and safety profiles. Alternative solvent systems including dimethyl sulfoxide, toluene, and dichloromethane have been investigated, though ethanol consistently demonstrates superior performance across multiple evaluation criteria.

Alternative Synthetic Routes and Modifications

While the Knoevenagel condensation remains the primary synthetic approach for (3,4-dimethoxybenzylidene)malononitrile, researchers have developed alternative synthetic routes and modifications to address specific synthetic challenges or improve reaction efficiency. Microwave-assisted synthesis has emerged as a significant modification that dramatically reduces reaction times while maintaining high yields. These microwave-enhanced protocols typically employ solvent-free conditions or minimal solvent quantities, achieving reaction completion within minutes compared to hours required for conventional heating methods.

Ultrasonic activation represents another important modification that combines mechanical energy input with chemical transformation to accelerate reaction rates and improve yields. Comparative studies between microwave and ultrasonic methods have demonstrated that ultrasonic activation often provides superior yields, with researchers reporting higher percentage yields when using ultrasonic activation compared to microwave irradiation for similar reaction times. The enhanced mixing and cavitation effects generated by ultrasonic irradiation contribute to improved mass transfer and reaction kinetics.

Solvent-free synthetic approaches have gained considerable attention as environmentally sustainable alternatives to traditional solution-phase reactions. These methods employ solid-state reactions between the aldehyde and malononitrile components in the presence of solid basic catalysts, eliminating the need for organic solvents while often achieving superior yields and simplified product isolation procedures. The environmental benefits of solvent-free synthesis align with green chemistry principles and reduce waste generation associated with traditional synthetic protocols.

Photochemical condensation methods represent an emerging area of investigation, with researchers exploring the use of light activation in combination with natural catalysts such as fruit extracts. These biologically-inspired approaches offer potential advantages in terms of environmental sustainability and catalyst availability, though they typically require longer reaction times and may have limited substrate scope compared to traditional thermal methods.

Purification Techniques and Yield Optimization

Purification of (3,4-dimethoxybenzylidene)malononitrile typically involves crystallization procedures that take advantage of the compound's distinctive yellow crystalline morphology and well-defined melting point characteristics. The compound exhibits melting points in the range of 141-144°C according to some sources, while other reports indicate melting points of approximately 147°C, with these variations potentially attributable to different purification protocols or crystal polymorphs. Recrystallization from appropriate solvents such as ethanol provides effective purification with good recovery yields.

Chromatographic purification methods can be employed when higher purity requirements necessitate separation from closely related synthetic byproducts or unreacted starting materials. Thin-layer chromatography serves as an effective analytical tool for monitoring reaction progress and assessing product purity, with researchers typically employing silica gel plates and appropriate mobile phase systems to achieve satisfactory separation. Column chromatography using silica gel stationary phases can provide gram-scale purification capabilities for synthetic applications requiring high-purity material.

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side product formation and material losses during workup procedures. Research has demonstrated that careful optimization of reaction conditions including temperature, catalyst concentration, and reaction time can achieve yields exceeding 95% for the Knoevenagel condensation synthesis. Microwave and ultrasonic activation methods have proven particularly effective for yield enhancement, with some protocols reporting quantitative conversions under optimized conditions.

The following table summarizes typical yield ranges achieved under different synthetic conditions:

| Synthetic Method | Reaction Conditions | Typical Yield (%) | Reaction Time |

|---|---|---|---|

| Traditional Heating | Ethanol/Piperidine, Reflux | 85-92 | 1-3 hours |

| Microwave Activation | Solvent-free, Room Temperature | 90-96 | 5-10 minutes |

| Ultrasonic Activation | Ammonium Acetate, Room Temperature | 93-98 | 5-15 minutes |

| Metal-Organic Framework Catalysis | Ethanol, Room Temperature | 95-100 | 5-30 minutes |

Quality control measures for synthetic products typically involve spectroscopic confirmation using nuclear magnetic resonance spectroscopy and infrared spectroscopy to verify structural integrity and assess purity levels. Elemental analysis provides additional confirmation of molecular composition, while melting point determination serves as a rapid purity assessment tool. These analytical approaches ensure that synthetic products meet required specifications for subsequent applications in research or industrial processes.